molecular formula C16H14N4O2S B2507008 (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035017-88-8

(E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2507008
CAS No.: 2035017-88-8
M. Wt: 326.37
InChI Key: LMXFHFWBHIQFDB-ONEGZZNKSA-N
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Description

The compound (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile features a pyrazine core substituted with a carbonitrile group and a pyrrolidinyloxy moiety. The pyrrolidine ring is further functionalized with a thiophen-2-yl acryloyl group in the E-configuration.

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-10-14-16(19-7-6-18-14)22-12-5-8-20(11-12)15(21)4-3-13-2-1-9-23-13/h1-4,6-7,9,12H,5,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFHFWBHIQFDB-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is functionalized to introduce the necessary substituents.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches or the development of new drugs.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Key Structural Features Notable Differences from Target Compound
3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Thiophene-3-carbonyl group instead of thiophen-2-yl acryloyl Altered thiophene substitution; lacks conjugated acryloyl
Thieno[2,3-b]pyridine-2-carbonitriles (e.g., Fig. 73, 74 in ) Fused thiophene-pyridine system; carbonitrile group Rigid fused-ring system vs. flexible pyrrolidine-pyrazine
Triazole-pyrazine derivatives () Pyrazine linked to triazole rings Triazole introduces additional hydrogen-bonding sites
Pyrrolo[2,3-b]pyridines () Pyrrolidine fused to pyridine; phenyl substituents Lacks thiophene and acryloyl groups; different aromaticity

Physicochemical Properties

  • Solubility: The target compound’s pyrrolidine and acryloyl groups may enhance solubility in polar solvents (e.g., ethanol), similar to thiophene carbonitriles synthesized via ethanol-based reflux . In contrast, fused-ring systems (e.g., thieno-pyridines) exhibit lower solubility due to rigidity .
  • Stability : The E-configuration of the acryloyl group may confer steric stability compared to Z-isomers. Oxime derivatives (e.g., ) show higher hydrolytic sensitivity due to labile imine bonds .

Research Findings and Implications

  • Hydrogen Bonding : The pyrazine and carbonyl groups in the target compound facilitate strong hydrogen bonds, as seen in Etter’s graph set analysis . This contrasts with triazole derivatives, which form bifurcated bonds .
  • Bioactivity: The acryloyl group’s conjugation may enhance electron-withdrawing effects, improving interaction with charged enzyme pockets compared to non-conjugated analogs (e.g., thiophene-3-carbonyl derivative) .
  • Synthetic Scalability : Methods from (palladium catalysis) and (piperidine-assisted reflux) suggest scalable routes for analogs, though acryloylation may require stringent temperature control .

Biological Activity

Structural Characteristics

The molecular formula of (E)-3-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 326.4 g/mol. The presence of the pyrazine and thiophene rings indicates potential interactions with various biological targets, including receptors and enzymes involved in neurological and inflammatory pathways.

Biological Activity Insights

  • Antitumor Activity : Compounds containing pyrazole derivatives have shown significant antitumor properties. Studies indicate that similar structures can inhibit key pathways involved in cancer cell proliferation, such as those mediated by BRAF(V600E) and EGFR . The potential for this compound to exhibit similar effects warrants further investigation.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory activities. Research has demonstrated that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . Given the structural similarities, it is plausible that this compound may possess similar properties.

Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects significantly higher than conventional treatments when combined with doxorubicin . This suggests that this compound could be explored for its synergistic effects in cancer therapies.

Study 2: Antimicrobial Effects

Research on similar thiophene-containing compounds has revealed promising antimicrobial activities against various pathogens. The incorporation of thiophene groups has been linked to enhanced interaction with microbial targets, suggesting that this compound may also exhibit antimicrobial properties .

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrrolidine ring.
  • Introduction of the thiophene moiety via cross-coupling reactions.
  • Acryloylation using acryloyl chloride.
  • Final assembly involving the pyrazine and carbonitrile functionalities.

The mechanism of action likely involves binding to specific molecular targets such as receptors or enzymes, leading to modulation of biological pathways relevant to inflammation and cancer progression.

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